molecular formula C7H9ClF2N2O2S B3373457 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1006487-24-6

1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B3373457
CAS No.: 1006487-24-6
M. Wt: 258.67 g/mol
InChI Key: VMAOVLJJGFIXBB-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoroethyl group, a dimethylpyrazole ring, and a sulfonyl chloride functional group. Its unique structure makes it a valuable reagent in organic synthesis and a potential candidate for various industrial applications.

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethylpyrazole ring. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a difluoromethylation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, catalysts (e.g., palladium for cross-coupling), and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The difluoroethyl group can influence the reactivity and stability of the compound, as well as its interactions with biological targets .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride compounds and difluoroethyl-containing compounds:

    Sulfonyl Chlorides:

    Difluoroethyl Compounds: Similar compounds include 1,1-difluoroethyl chloride and other difluoroalkylating agents.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2N2O2S/c1-4-7(15(8,13)14)5(2)12(11-4)3-6(9)10/h6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAOVLJJGFIXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)F)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
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1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
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1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
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1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 5
1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 6
1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

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